3-(4-tert-butylphényl)propanoate de méthyle

Vue d'ensemble

Description

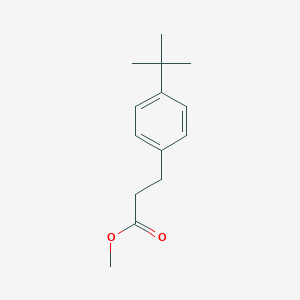

Methyl 3-(4-tert-butylphenyl)propanoate is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a methyl ester group attached to a propanoate chain, which is further connected to a phenyl ring substituted with a tert-butyl group at the para position. It is commonly used in various chemical syntheses and industrial applications due to its unique structural properties.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 3-(4-tert-butylphenyl)propanoate features a propanoate group attached to a para-substituted tert-butyl phenolic structure. Its key properties include:

- Molecular Weight : 250.33 g/mol

- Density : Approximately 1.055 g/cm³

- Boiling Point : About 321.9 ºC

These characteristics contribute to its stability and reactivity, making it suitable for various applications.

Antioxidant Applications

One of the foremost applications of methyl 3-(4-tert-butylphenyl)propanoate is as an antioxidant . Compounds with similar structures have been shown to exhibit significant antioxidant properties due to their ability to scavenge free radicals. This property is particularly valuable in:

- Polymer Stabilization : It is used as a stabilizer in polymers to prevent oxidative degradation during processing and in end-use applications.

- Food Packaging : The compound is explored for use in food packaging materials to enhance shelf life by preventing oxidation.

Case Study: Polymer Technology

In polymer technology, methyl 3-(4-tert-butylphenyl)propanoate has been utilized as an additive in polyolefins and synthetic rubbers. Studies indicate that it effectively enhances the thermal stability of these materials, making them suitable for high-temperature applications.

Synthetic Intermediate

Methyl 3-(4-tert-butylphenyl)propanoate serves as a crucial intermediate in the synthesis of more complex antioxidants and other chemical compounds. Its role as a precursor allows for the development of:

- Hindered Phenolic Antioxidants : These are critical in various industries including plastics, lubricants, and coatings.

The compound is also utilized in the formulation of cosmetics and personal care products due to its stabilizing properties. It can enhance the stability of formulations against oxidative degradation, which is crucial for maintaining product efficacy over time.

Environmental Applications

Research indicates potential applications in environmental science, particularly in developing biodegradable polymers that incorporate methyl 3-(4-tert-butylphenyl)propanoate as a stabilizing agent. This approach aims to improve the environmental footprint of synthetic materials while retaining performance characteristics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-tert-butylphenyl)propanoate typically involves the esterification of 3-(4-tert-butylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of Methyl 3-(4-tert-butylphenyl)propanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Types of Reactions:

Oxidation: Methyl 3-(4-tert-butylphenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for sulfonation, and bromine in acetic acid for bromination.

Major Products Formed:

Oxidation: 3-(4-tert-butylphenyl)propanoic acid.

Reduction: 3-(4-tert-butylphenyl)propanol.

Substitution: 4-tert-butyl-3-nitrophenylpropanoate, 4-tert-butyl-3-bromophenylpropanoate.

Mécanisme D'action

The mechanism of action of Methyl 3-(4-tert-butylphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. This process can influence various biochemical pathways and cellular functions .

Comparaison Avec Des Composés Similaires

- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

- Methyl 3-(4-tert-butylphenyl)acetate

- Methyl 3-(4-tert-butylphenyl)butanoate

Comparison: Methyl 3-(4-tert-butylphenyl)propanoate is unique due to the presence of the propanoate chain, which imparts distinct chemical and physical properties compared to its analogs. For example, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate has additional hydroxyl groups that can participate in hydrogen bonding, affecting its solubility and reactivity. Similarly, Methyl 3-(4-tert-butylphenyl)acetate has a shorter carbon chain, influencing its boiling point and volatility.

Activité Biologique

Methyl 3-(4-tert-butylphenyl)propanoate, also known by its CAS number 80-54-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, including antioxidant effects, potential applications in drug development, and safety assessments based on diverse research findings.

Methyl 3-(4-tert-butylphenyl)propanoate is an ester derived from the reaction of 4-tert-butylphenol and propanoic acid. Its molecular structure consists of a tert-butyl group attached to a phenyl ring, which influences its solubility and reactivity.

Antioxidant Properties

Research has indicated that methyl 3-(4-tert-butylphenyl)propanoate exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study highlighted its ability to scavenge free radicals effectively, suggesting that it could be beneficial in formulations aimed at reducing oxidative damage in biological systems .

Pharmacological Applications

The compound's structural characteristics suggest potential pharmacological applications. It may serve as a lead compound in drug development due to its biological activity. Its efficacy in certain therapeutic areas is still under investigation, but preliminary findings indicate promise in treating conditions associated with oxidative stress .

Safety Evaluations

The safety profile of methyl 3-(4-tert-butylphenyl)propanoate has been evaluated in various studies. According to the Scientific Committee on Consumer Safety (SCCS), concerns regarding skin sensitization and irritancy were noted. The compound is used in cosmetics and personal care products; thus, understanding its safety is paramount. The SCCS has established guidelines for acceptable concentrations to minimize risks associated with allergic reactions .

Case Studies

- Skin Sensitization : A study found that at certain concentrations, methyl 3-(4-tert-butylphenyl)propanoate can cause skin sensitization in susceptible individuals. The SCCS recommends strict limits on its use in cosmetic formulations to mitigate this risk .

- Environmental Impact : Research indicates that the compound has a relatively short environmental lifespan due to rapid oxidation processes. This characteristic suggests that while it may pose risks during application, it does not accumulate significantly in the environment .

Data Summary

| Property | Details |

|---|---|

| CAS Number | 80-54-6 |

| Molecular Formula | C13H18O2 |

| Antioxidant Activity | Significant; effective free radical scavenger |

| Safety Concerns | Skin sensitization; regulated use in cosmetics |

| Environmental Stability | Short lifespan; rapid oxidation |

Propriétés

IUPAC Name |

methyl 3-(4-tert-butylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-14(2,3)12-8-5-11(6-9-12)7-10-13(15)16-4/h5-6,8-9H,7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJDVUHKLZDHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622582 | |

| Record name | Methyl 3-(4-tert-butylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211-99-0 | |

| Record name | Methyl 3-(4-tert-butylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.